REACTION_CXSMILES
|
C(=S)(OCC)[S:2][C:3]1[CH:8]=[CH:7][C:6]([Cl:9])=[C:5]([O:10][CH3:11])[CH:4]=1.[OH-].[Na+]>C(O)C>[Cl:9][C:6]1[CH:7]=[CH:8][C:3]([SH:2])=[CH:4][C:5]=1[O:10][CH3:11] |f:1.2|
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Name
|
O-ethyl S-(4-chloro-3-methoxyphenyl) dithiocarbonate
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Quantity
|
394 mg
|
Type
|
reactant
|
Smiles
|
C(SC1=CC(=C(C=C1)Cl)OC)(OCC)=S
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1 hour
|
Duration
|
1 h
|
Type
|
DISTILLATION
|
Details
|
ethanol was distilled off under reduced pressure
|
Type
|
WASH
|
Details
|
The residue was washed with dichloromethane
|
Type
|
CUSTOM
|
Details
|
The product thus obtained
|
Type
|
EXTRACTION
|
Details
|
was extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C=C1)S)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |